7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-boiling solvents and specific catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. It has been found to inhibit monoamine oxidase A (MAO-A) with an IC50 value of 183 μM, while having no effect on monoamine oxidase B (MAO-B). This inhibition can affect neurotransmitter levels in the brain, potentially leading to therapeutic effects .
Comparison with Similar Compounds
7-Hydroxy-3,4-dihydro-1H-quinolin-2-one: This compound is similar in structure but lacks the chlorine atom at the 7-position.
4-Hydroxy-2-quinolone: Another quinoline derivative with hydroxyl and carbonyl groups at different positions.
Ciprofloxacin: A well-known quinolone antibiotic with a different substitution pattern.
Uniqueness: 7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chlorine atom at the 7-position can influence its interaction with biological targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C9H8ClNO2 |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8ClNO2/c10-6-4-7-5(3-8(6)12)1-2-9(13)11-7/h3-4,12H,1-2H2,(H,11,13) |
InChI Key |
PGELSTZGLOUUBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)O)Cl |
Origin of Product |
United States |
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